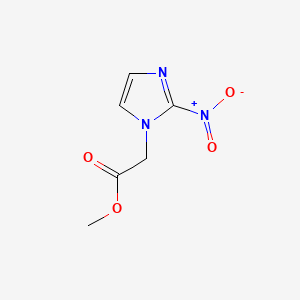

Methyl 2-nitroimidazole-1-acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(2-nitroimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-5(10)4-8-3-2-7-6(8)9(11)12/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEHVMQCOHOQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CN=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177368 |

Source

|

| Record name | Methyl 2-nitroimidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22813-31-6 |

Source

|

| Record name | Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22813-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-nitroimidazole-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22813-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-nitroimidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-nitroimidazole-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-NITROIMIDAZOLE-1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3794V5PR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Methyl 2-nitroimidazole-1-acetate

Executive Summary

Methyl 2-nitroimidazole-1-acetate (MNIA) represents a specialized class of nitroheterocyclic compounds utilized primarily as hypoxia-selective cytotoxins and radiosensitizers. Unlike standard antimicrobials (e.g., metronidazole, a 5-nitroimidazole), MNIA features a 2-nitroimidazole core, which possesses a higher single-electron reduction potential (

The molecule’s mechanism of action is strictly bioreductive . It functions as a pro-drug that is inert under normoxic conditions but is metabolically activated in hypoxic (low oxygen) environments—typical of solid tumor cores—to form cytotoxic alkylating agents. The methyl acetate side chain enhances lipophilicity, facilitating passive diffusion across plasma membranes before intracellular activation.

Chemical Architecture & Physicochemical Properties

| Property | Description | Mechanistic Implication |

| Core Scaffold | 2-Nitroimidazole | High electron affinity facilitates reduction by cellular nitroreductases (NTRs).[1] |

| Functional Group | Methyl ester (Acetate) | Increases lipophilicity ( |

| Redox Potential | ~ | Optimal for reduction by mammalian reductases (e.g., P450 reductase) but reversible by oxygen. |

| Active Moiety | Hydroxylamine / Amine | The reduced species that covalently bind to DNA and proteins.[2] |

Core Mechanism: The Bioreductive "Oxygen Switch"

The cytotoxicity of Methyl 2-nitroimidazole-1-acetate is governed by a futile redox cycle that acts as an oxygen-sensitive switch. This ensures selectivity for hypoxic tissue (e.g., necrotic tumor regions) while sparing well-oxygenated normal tissue.

The Pathway Stages[3]

-

Cellular Uptake: The lipophilic methyl ester facilitates rapid passive diffusion into the cytoplasm.

-

Enzymatic Reduction (Step 1): Intracellular oxidoreductases (NADPH:cytochrome P450 reductase, Xanthine oxidase) transfer a single electron to the nitro group (

), forming a nitro-radical anion ( -

The Normoxic Checkpoint (Futile Cycle):

-

In the presence of Oxygen: The nitro-radical anion is rapidly re-oxidized by molecular oxygen (

) back to the parent compound. This generates Superoxide ( -

Outcome:No Cytotoxicity (or manageable ROS toxicity).

-

-

Hypoxic Activation:

-

In the absence of Oxygen:[2][] The nitro-radical anion cannot be re-oxidized. It undergoes further disproportionation or enzymatic reduction (adding 2-3 more electrons).

-

Intermediates: Formation of the Nitroso (

) and Hydroxylamine (

-

-

Lethal Event: The hydroxylamine intermediate is highly electrophilic. It attacks nucleophilic centers on DNA (guanine bases) and proteins (thiol groups), forming stable covalent adducts. This leads to DNA strand breaks, replication arrest, and cell death.[]

Mechanistic Visualization

Figure 1: The Bioreductive "Oxygen Switch" Mechanism.[1] Under normoxia (green path), the drug cycles futilely. Under hypoxia (red path), lethal alkylating agents are formed.

Experimental Validation Protocols

To confirm the mechanism of action for Methyl 2-nitroimidazole-1-acetate, researchers must validate two distinct phenomena: Hypoxia Selectivity and Reductive Metabolism .

Protocol A: Hypoxic Cytotoxicity Assay (Clonogenic Survival)

Objective: Quantify the "Hypoxic Cytotoxicity Ratio" (HCR) to prove the drug kills preferentially in low oxygen.

Reagents:

-

Cell Line: EMT6 or V79 (Standard radiobiological models).

-

Compound: Methyl 2-nitroimidazole-1-acetate (dissolved in DMSO).

-

Gas Phase: 95%

/ 5%

Workflow:

-

Seeding: Plate cells in glass petri dishes (glass prevents oxygen leaks common in plastics) at

cells/dish. -

Equilibration: Place "Hypoxia" dishes in an anaerobic chamber (<10 ppm

) for 1 hour prior to drug addition. -

Treatment: Add drug at graded concentrations (0.1 mM – 5 mM) to both sets.

-

Critical Step: For hypoxic samples, drug solutions must be pre-gassed with nitrogen to avoid introducing dissolved oxygen.

-

-

Incubation: Incubate for 2–4 hours at 37°C.

-

Wash & Re-plate: Remove drug, wash with PBS, trypsinize, and re-plate for colony formation.

-

Analysis: Count colonies after 7–10 days. Plot Survival Fraction vs. Concentration.

-

Validation Metric: The

under hypoxia should be significantly lower (10–100x) than under normoxia.

-

Protocol B: Detection of Reductive Intermediates (HPLC-UV)

Objective: Confirm the disappearance of the parent peak and formation of amine metabolites under reducing conditions.

Workflow:

-

Reaction Mix: Phosphate buffer (pH 7.4), NADPH (cofactor), Xanthine Oxidase (enzyme source), and Methyl 2-nitroimidazole-1-acetate (50 µM).

-

Conditioning: Purge one set with Argon (Anaerobic) and leave one set open (Aerobic).

-

Sampling: Take aliquots at 0, 15, 30, and 60 mins. Quench with acetonitrile.

-

Analysis: HPLC (C18 column, Methanol/Water gradient).

-

Expected Result: Under Argon, the parent peak area decreases rapidly, replaced by polar metabolite peaks (amine/hydroxylamine). Under Air, the parent peak remains stable (futile cycling).

-

Synthesis & Structural Verification

Understanding the synthesis provides insight into the stability of the ester bond, which is crucial for the drug's shelf-life and biological half-life.

Synthetic Pathway

The standard synthesis involves the N-alkylation of 2-nitroimidazole.

-

Starting Material: 2-Nitroimidazole (Azomycin).[1]

-

Reagent: Methyl chloroacetate.

-

Base: Potassium carbonate (

) or Sodium hydride ( -

Solvent: DMF or Acetone.

Reaction:

Workflow Diagram

Figure 2: Synthetic route for Methyl 2-nitroimidazole-1-acetate via N-alkylation.

References

-

Bioreductive Mechanisms of Nitroimidazoles Edwards, D. I. (1993).[1] Nitroimidazole drugs – action and resistance mechanisms.[1][2][4][5] I. Mechanism of action. Context: Foundational text establishing the reduction of the nitro group to the radical anion and subsequent DNA damage.[]

-

Hypoxia Selectivity and 2-Nitroimidazoles Kumar, P., et al. (2022).[2][4] Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Context: Details the specific "oxygen switch" mechanism and the difference between aerobic and hypoxic toxicity in 2-nitroimidazole derivatives.

-

Chemical Structure & Properties PubChem. (n.d.). Methyl 2-nitroimidazole-1-acetate (Compound Summary). Context: Verification of chemical structure, IUPAC nomenclature, and physicochemical identifiers.

-

Oxidative Stress in Aerobic Conditions Brezden, C. B., et al. (1998).[5] Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Context: Validates the "futile cycling" mechanism where aerobic toxicity is driven by ROS rather than alkylation, using a structural analog.

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioreductive Activation of Methyl 2-nitroimidazole-1-acetate: A Technical Guide

Executive Technical Synthesis

Methyl 2-nitroimidazole-1-acetate (MNIA) represents a canonical model for hypoxia-selective bioreduction , a mechanism exploited in oncological diagnostics (hypoxia imaging) and therapeutics (hypoxia-activated prodrugs). Its core utility lies in the nitro-radical switch : a thermodynamic gating mechanism where the biological activity of the compound is strictly controlled by the local oxygen tension (

For researchers in drug development, MNIA serves two critical functions:

-

A Prototypical Hypoxia Marker: It validates the "oxygen sensor" capability of the 2-nitroimidazole scaffold, where enzymatic reduction leads to irreversible cellular entrapment in hypoxic tissue.

-

A Synthetic Intermediate: It acts as a precursor for complex radiotracers (e.g.,

F-labeled analogs) or "smart" prodrugs where the nitroimidazole moiety masks a cytotoxic payload until activated by hypoxia.

This guide details the mechanistic pathways, synthesis, and validation protocols required to utilize MNIA in bioreductive research.

Part 1: Molecular Mechanism of Activation

The activation of MNIA is not a single step but a kinetic competition between enzymatic reduction and oxygen-mediated re-oxidation. This "futile cycle" is the basis of its specificity.

The "Oxygen Sensor" Pathway

-

One-Electron Reduction: Intracellular nitroreductases (NTRs), such as cytochrome P450 reductase or xanthine oxidase, transfer a single electron to the nitro group (

), forming a nitro radical anion ( -

The Normoxic Reset (Futile Cycle): In the presence of oxygen, the radical anion is rapidly re-oxidized back to the parent compound. The electron is transferred to

, generating superoxide ( -

Hypoxic Accumulation: In low oxygen conditions (

mmHg), the re-oxidation pathway is blocked. The radical anion undergoes further reduction (disproportionation or enzymatic) to form nitroso ( -

Covalent Binding: The hydroxylamine species is a potent electrophile. It rapidly forms covalent adducts with intracellular macromolecules (thiol groups on proteins, DNA), leading to metabolic trapping .

Visualizing the Pathway

The following diagram illustrates the bifurcation between the futile cycle (normoxia) and adduct formation (hypoxia).

Figure 1: The bioreductive switch mechanism. Note the futile cycle in normoxia (red arrow) preventing activation, contrasted with the irreversible reduction cascade in hypoxia (green path).

Part 2: Chemical Synthesis & Preparation[1][2][3][4][5][6]

Before biological evaluation, high-purity MNIA must be prepared. The synthesis utilizes a standard alkylation of 2-nitroimidazole.

Reagents:

-

2-Nitroimidazole (Starting material)[1][2][3][4][5][6][7][8]

-

Methyl bromoacetate (Alkylating agent)

-

Potassium Carbonate (

, Base) -

Dimethylformamide (DMF, Solvent)

Protocol:

-

Dissolution: Dissolve 2-nitroimidazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add

(1.5 eq) and stir at room temperature for 30 minutes to generate the imidazole anion. -

Alkylation: Add methyl bromoacetate (1.1 eq) dropwise. The reaction is exothermic; maintain temperature

. -

Reaction: Stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Pour the mixture into ice water. The product, Methyl 2-nitroimidazole-1-acetate, typically precipitates. Filter, wash with cold water, and recrystallize from ethanol.

Critical Quality Attribute: The purity must be confirmed via

Part 3: Experimental Validation Protocols

To validate MNIA as a hypoxia probe, researchers must demonstrate two properties: enzymatic reducibility and hypoxia-selective binding .

Protocol A: Enzymatic Reduction Assay (In Vitro)

This cell-free assay confirms that the compound is a substrate for nitroreductases.

-

Enzyme: Xanthine Oxidase (XO) is the standard model enzyme.

-

Cofactor: Hypoxanthine or NADH.

-

Detection: UV-Vis Spectrophotometry (Loss of nitro absorbance at ~325 nm).

Step-by-Step:

-

Prepare a reaction buffer: 50 mM phosphate buffer (pH 7.4) containing 100

MNIA. -

Degas the solution thoroughly with Nitrogen gas (

) for 15 minutes to remove oxygen (essential for the reaction to proceed). -

Add Xanthine Oxidase (0.1 U/mL) via a gas-tight syringe.

-

Monitor absorbance at 325 nm (characteristic of the nitroimidazole chromophore).

-

Result: A decrease in absorbance over time indicates reduction. If air is reintroduced, the absorbance should stabilize (halting reduction) or recover slightly (futile cycling), confirming the oxygen sensitivity.

Protocol B: Cellular Hypoxia Binding Assay

This definitive assay measures the accumulation of the drug in living cells under controlled gas phases.

Workflow Diagram:

Figure 2: Comparative workflow for assessing hypoxia selectivity. The critical step is the parallel incubation under defined oxygen tensions.

Detailed Steps:

-

Seeding: Plate tumor cells (e.g., A549, HCT116) at

cells/well. -

Treatment: Treat cells with 100

MNIA. -

Incubation: Place one set of plates in a hypoxia chamber (

) and the control set in a standard incubator ( -

Washing: Rapidly wash cells

with ice-cold PBS to remove unbound parent drug. -

Analysis:

-

If radiolabeled (

or -

If unlabeled: Lyse cells, perform protein precipitation (methanol), and analyze the supernatant/pellet via LC-MS/MS looking for the reduced amine or protein adducts.

-

Part 4: Data Interpretation & Quantitative Metrics

The effectiveness of MNIA is quantified using the Hypoxia Cytotoxicity Ratio (HCR) or Binding Ratio .

Key Metrics Table

| Metric | Definition | Target Value | Interpretation |

| Binding Ratio | Indicates high specificity for hypoxic tissue. Lower values suggest background binding in healthy tissue. | ||

| Partition Coefficient (log P) | Lipophilicity measure | MNIA is moderately lipophilic, allowing good membrane permeability but preventing retention in fatty tissues. | |

| Reduction Potential ( | Ease of electron acceptance | Must be within the range of cellular reductases (-300 to -500 mV). If too positive, it reduces in normoxia (toxicity); if too negative, it won't reduce at all. |

Troubleshooting Common Issues

-

High Normoxic Binding: Often caused by insufficient washing or non-specific binding of the ester group. Ensure the ester is not being hydrolyzed by serum esterases before the nitro reduction occurs.

-

Low Hypoxic Signal: May indicate insufficient expression of nitroreductases in the specific cell line used. Verify enzyme activity with a positive control like Pimonidazole.

References

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Source: Redox Biology (2022) [Link]

-

Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry. Source: Scientific Reports / PubMed (2017) [Link]

-

Methyl 2-nitroimidazole-1-acetate (Compound Summary). Source: PubChem (NIH) [Link]

-

Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide. Source: Organic Chemistry Frontiers (2015) [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Source: Chemical Research in Toxicology (2019) [Link]

Sources

- 1. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 2. Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-nitroimidazole-1-acetate | C6H7N3O4 | CID 89851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Assessment: Methyl 2-nitroimidazole-1-acetate as a Hypoxic Cell Radiosensitizer

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 2-nitroimidazole-1-acetate (MNIA) , a specific derivative within the 2-nitroimidazole class of hypoxic cell radiosensitizers. While ionizing radiation is effective against well-oxygenated tumor cells, hypoxic regions (partial pressure of oxygen < 10 mmHg) remain radioresistant due to the lack of oxygen-mediated DNA damage fixation.[1] MNIA addresses this by functioning as an "oxygen mimic," possessing high electron affinity to fix radiation-induced DNA radicals.

This guide details the physicochemical rationale for the methyl ester design—intended to modulate lipophilicity and tissue distribution—and provides self-validating experimental protocols for assessing its Sensitizer Enhancement Ratio (SER) and pharmacokinetic profile.

Scientific Rationale: The Oxygen Fixation Hypothesis

The efficacy of MNIA is grounded in the Oxygen Fixation Hypothesis . In oxic cells, molecular oxygen (

MNIA Mechanism:

MNIA (

Visualization: The Oxygen Fixation Pathway

Figure 1: Mechanistic pathway of radiosensitization. MNIA substitutes for oxygen in hypoxic conditions, blocking the chemical repair of DNA radicals.

Compound Profile: Methyl 2-nitroimidazole-1-acetate[1][4][5][6][7][8]

Chemical Structure & Properties

MNIA (CAS: 22813-31-6) consists of a 2-nitroimidazole core modified at the N1 position with a methyl acetate group.

-

Core: 2-Nitroimidazole (High electron affinity,

). -

Modification: Methyl acetate ester at N1.[2]

-

Role of Esterification: The methyl ester increases lipophilicity compared to the free acid (2-nitroimidazole-1-acetic acid). This facilitates rapid passive diffusion across cellular membranes and the Blood-Brain Barrier (BBB), although high BBB penetration is a double-edged sword regarding neurotoxicity.

Metabolic Fate

Upon systemic administration, MNIA acts as a prodrug. Intracellular esterases or spontaneous hydrolysis likely convert it to 2-nitroimidazole-1-acetic acid .

Table 1: Physicochemical Profile

| Property | Value/Description | Relevance |

| Molecular Formula | Low molecular weight for diffusion. | |

| Electron Affinity | High (Nitro group at C2) | Critical for radiosensitization efficiency. |

| Partition Coefficient (P) | Moderate (Ester form) | Balances tumor penetration vs. clearance. |

| Solubility | Soluble in polar organic solvents; moderate in water | Formulation requires co-solvents (e.g., DMSO/Saline). |

Experimental Protocols

To validate MNIA as a radiosensitizer, the following self-validating workflows must be executed. These protocols control for intrinsic cytotoxicity to isolate the radiosensitizing effect.

In Vitro Clonogenic Survival Assay (Hypoxic vs. Oxic)

Objective: Determine the Sensitizer Enhancement Ratio (SER).

Workflow:

-

Cell Line: EMT6 or V79 (standard radiobiological models).

-

Drug Exposure: Treat cells with MNIA (0.1 mM – 5.0 mM) for 1 hour pre-irradiation.

-

Atmosphere Control:

-

Oxic Arm: 95% Air / 5% CO2.

-

Hypoxic Arm: Purge with 95%

/ 5%

-

-

Irradiation: Deliver graded doses (0, 2, 4, 8, 12 Gy) using X-ray or Gamma source.

-

Plating: Seed cells for colony formation (incubate 7–10 days).

-

Analysis: Count colonies (>50 cells). Plot Survival Fraction (log) vs. Dose (linear).

Calculation:

In Vivo Tumor Growth Delay

Objective: Assess therapeutic index and biodistribution efficacy.

Workflow:

-

Model: Syngeneic mice (e.g., BALB/c) bearing subcutaneous EMT6 tumors (approx. 100

). -

Grouping:

-

Control (Saline)

-

Radiation Only (e.g., 10 Gy single fraction)

-

MNIA Only (Max tolerated dose, e.g., 100 mg/kg)

-

Combination: MNIA (i.p. or i.v.) administered 30–60 mins prior to Radiation.

-

-

Monitoring: Measure tumor volume (

) 3x/week until 4x volume increase.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for in vitro validation of radiosensitization efficiency.

Pharmacokinetics and Toxicity[2]

Toxicity Profile

Nitroimidazoles are dose-limited by neurotoxicity (peripheral neuropathy).

-

MNIA Advantage: Patent literature suggests MNIA (and its acid metabolite) may exhibit a more favorable toxicology profile compared to Misonidazole (

in mice). -

Evaluation: Acute toxicity is assessed via

determination. Neurotoxicity is assessed via rotarod performance in mice post-administration.

Pharmacokinetics (PK)

The methyl ester is liable to hydrolysis. PK studies must track both the parent (ester) and the metabolite (acid).

-

Method: HPLC-UV or LC-MS/MS of plasma and tumor homogenates.

-

Key Metric: Tumor/Plasma Ratio . A ratio > 0.8 indicates excellent tumor penetration.

References

-

Smithen, C. E. (1983). Nitroimidazoles of low toxicity and high activity as hypoxic cell radiosensitizers. US Patent 4,371,540 .

- Primary source for the specific claim of Methyl 2-nitroimidazole-1-acet

-

Overgaard, J. (2011). Hypoxic radiosensitization: Adored, ignored, but restored?Seminars in Radiation Oncology , 21(3), 161-170.

- Authoritative review on the clinical history and mechanism of nitroimidazole radiosensitizers.

-

Wardman, P. (2007). Chemical radiosensitizers for use in radiotherapy. Clinical Oncology , 19(6), 397-417.

- Detailed chemical mechanism of electron-affinic sensitizers.

-

Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer , 4(6), 437-447.

- Contextualizes the challenges of hypoxia and drug delivery.

An In-depth Technical Guide to Methyl 2-nitroimidazole-1-acetate: From Discovery to Application

Introduction: The Significance of the Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, a journey that began with the discovery of the first natural nitroimidazole, Azomycin (2-nitroimidazole), in 1953.[1] This discovery unlocked a vast field of research, leading to the development of life-saving drugs for infectious diseases and oncology.[1][2] Compounds based on this heterocyclic system, particularly 2- and 5-nitroimidazoles, have demonstrated potent activity against protozoa and anaerobic bacteria.[3] Their mechanism of action is elegantly selective: the nitro group undergoes bioreductive activation under the low-oxygen (hypoxic) conditions characteristic of anaerobic organisms and the microenvironment of solid tumors.[][5] This targeted activation generates cytotoxic reactive intermediates, making nitroimidazoles powerful tools in medicine.[6]

Methyl 2-nitroimidazole-1-acetate, the subject of this guide, emerges from this rich scientific context. As a derivative of the foundational 2-nitroimidazole structure, it serves as a key intermediate and a model compound for studying the principles of hypoxia-selective cytotoxicity and radiosensitization. This guide provides a comprehensive overview of its discovery, a detailed protocol for its synthesis, its physicochemical properties, and the fundamental mechanism that underpins its therapeutic potential.

Chapter 1: Discovery and Scientific Context

The development of Methyl 2-nitroimidazole-1-acetate is intrinsically linked to the broader effort to create drugs that can selectively target hypoxic cells, which are notoriously resistant to conventional radiotherapy.[7][8] The pioneering work of G.E. Adams and colleagues in the late 1960s and 1970s established the principle of "electron-affinic sensitization," identifying compounds that could "mimic" oxygen in fixing radiation-induced DNA damage in hypoxic cells.[9]

The first documented synthesis of Methyl 2-nitroimidazole-1-acetate (referred to as methyl-2-nitro-1-imidazolylacetate) was reported by Gamaliel and colleagues at Hoffmann-La Roche in 1969.[1] In their work, 2-nitroimidazole was condensed with methyl chloroacetate in the presence of a base.[1] This synthesis was not an end in itself but a crucial step in the creation of other molecules, such as the trypanocidal drug Benznidazole.[1] This historical context places Methyl 2-nitroimidazole-1-acetate as a foundational building block in the development of more complex, clinically relevant nitroimidazole-based therapeutics.

Chapter 2: Chemical Synthesis

The synthesis of Methyl 2-nitroimidazole-1-acetate is a logical two-stage process. The first stage involves the creation of the core 2-nitroimidazole ring, followed by its functionalization at the N-1 position with the methyl acetate group.

Stage 1: Synthesis of the 2-Nitroimidazole Precursor

The starting material for this synthesis is typically 2-methylimidazole, which is nitrated to form 2-methyl-4(5)-nitroimidazole. The nitration of imidazoles can be a hazardous reaction, prone to exothermic runaway if not carefully controlled.[10] Industrial processes often use a mixture of concentrated nitric and sulfuric acids at elevated temperatures.[11][12]

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: The reaction is highly exothermic. Precise temperature control is critical to prevent over-nitration, decomposition of the imidazole ring, and to ensure safety.[10]

-

Order of Addition: Adding the imidazole to the acid mixture gradually allows for better heat dissipation and control over the reaction rate.

Stage 2: N-Alkylation to Yield Methyl 2-nitroimidazole-1-acetate

The second stage is a nucleophilic substitution reaction, specifically an N-alkylation. The 2-nitroimidazole precursor, which is weakly acidic, is deprotonated by a base to form a nucleophilic imidazolide anion. This anion then attacks an electrophilic alkylating agent, such as methyl bromoacetate or methyl chloroacetate, to form the final product. A similar procedure has been successfully used to synthesize the closely related compound, Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.[13]

Causality Behind Experimental Choices:

-

Base (e.g., Potassium Carbonate, K₂CO₃): A moderately strong base is required to deprotonate the N-H of the nitroimidazole ring, creating the nucleophilic nitrogen atom for the subsequent alkylation. Stronger bases could potentially lead to side reactions.

-

Solvent (e.g., Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal. It effectively dissolves the ionic intermediates (the imidazolide salt) and the polar reactants but does not participate in the reaction itself (i.e., it doesn't protonate the anion).

-

Alkylating Agent (Methyl Bromoacetate): The carbon atom attached to the bromine is electrophilic due to the electronegativity of the halogen. The bromine atom is a good leaving group, facilitating the nucleophilic attack by the imidazolide anion.

Visualizing the Synthesis Workflow

Caption: A two-stage workflow for the synthesis of Methyl 2-nitroimidazole-1-acetate.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions. Nitroaromatic compounds can be hazardous.

Objective: To synthesize Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate.

Materials:

-

2-Methyl-5-nitroimidazole (Precursor from Stage 1)

-

Methyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-5-nitroimidazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to the flask to dissolve the starting material. Then, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Slowly add methyl bromoacetate (1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl 2-nitroimidazole-1-acetate.

Chapter 3: Physicochemical and Spectroscopic Data

The structural and electronic properties of Methyl 2-nitroimidazole-1-acetate dictate its behavior in both chemical and biological systems.

| Property | Data | Source(s) |

| IUPAC Name | methyl 2-(2-nitro-1H-imidazol-1-yl)acetate | [14] |

| Molecular Formula | C₆H₇N₃O₄ | [14] |

| Molecular Weight | 185.14 g/mol | [14] |

| Appearance | Expected to be a crystalline solid | [13] |

| CAS Number | 22813-31-6 | [14] |

| XLogP3 | -0.1 | [14] |

| Hydrogen Bond Donors | 0 | [14] |

| Hydrogen Bond Acceptors | 5 | [14] |

| Analysis Method | Reverse Phase (RP) HPLC |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons (~5.0 ppm), and two doublets or singlets for the imidazole ring protons (~7-8 ppm).

-

¹³C NMR: Expected signals would include carbons of the methyl ester, the methylene group, the imidazole ring, and the carbonyl group. The chemical shifts provide definitive evidence of the compound's carbon framework.[15]

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) would confirm the molecular weight of the compound.

Chapter 4: Mechanism of Action as a Hypoxia-Selective Agent

The therapeutic potential of Methyl 2-nitroimidazole-1-acetate stems from its selective toxicity towards hypoxic cells.[5] This selectivity is a direct consequence of the intracellular redox environment.

The Bioreductive Activation Pathway:

-

Cellular Uptake: The compound, being relatively small and moderately lipophilic, can diffuse across the cell membrane.

-

One-Electron Reduction: In the low-oxygen environment of a hypoxic cell, intracellular nitroreductase enzymes (such as NADPH:cytochrome P450 reductase) transfer a single electron to the nitro group of the imidazole ring.[][6] This forms a nitro radical anion.

-

The Oxygen Futile Cycle: In a normal, oxygenated (normoxic) cell, this process is immediately reversed. Molecular oxygen, being highly electron-affinic, rapidly oxidizes the radical anion back to the parent nitroimidazole, generating a superoxide radical in a futile cycle.[16] This prevents the accumulation of toxic metabolites and protects normal tissues.

-

Further Reduction and Activation: In hypoxic cells, the lack of oxygen allows the nitro radical anion to persist and undergo further reduction. This multi-step process (involving the addition of more electrons) leads to the formation of highly reactive intermediates, such as the nitrosoimidazole and hydroxylamine derivatives.[17]

-

Cytotoxicity: These reduced intermediates are potent electrophiles. They can react with and deplete intracellular nucleophiles, most notably thiols like glutathione (GSH), disrupting the cell's antioxidant defenses.[5][17] Ultimately, they form covalent adducts with critical macromolecules like DNA and proteins, leading to cellular dysfunction and cell death.[]

Role as a Radiosensitizer: The same mechanism underpins its function as a radiosensitizer. By depleting intracellular radioprotective thiols (like GSH) and forming adducts that may inhibit DNA repair processes, the activated nitroimidazole makes hypoxic cells more susceptible to the damaging effects of ionizing radiation.[8]

Visualizing the Bioreductive Activation Pathway

Caption: Differential fate of a 2-nitroimidazole in normoxic versus hypoxic cells.

Conclusion

Methyl 2-nitroimidazole-1-acetate stands as a testament to the enduring power of rational drug design. Born from the pioneering efforts to overcome hypoxia-induced radioresistance, its synthesis and mechanism of action encapsulate fundamental principles of medicinal chemistry. While primarily a precursor and research tool, it provides a clear and instructive model for understanding how the unique microenvironment of diseased tissues can be exploited for therapeutic gain. The knowledge gleaned from this and similar 2-nitroimidazole derivatives continues to inform the development of next-generation hypoxia-activated prodrugs and advanced imaging agents, ensuring the legacy of the nitroimidazole scaffold will extend far into the future of medicine.

References

-

Gupta, R., Sharma, S., Singh, R., Vishwakarma, R. A., Mignani, S., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]

- Podgorski, T., & Gorniak, R. (1980). Process for the safe nitration of 2-methylimidazole.

-

ResearchGate. (n.d.). Synthesis of 2‐(2‐nitro‐1H‐imidazol‐1‐yl)acetic acid. [Link]

-

Hubei Hongyuan Pharmaceutical Technology Co., Ltd. (2018). Process for producing 2-methyl-5-nitroimidazole. CN107673832A. [Link]

-

Bahnous, A., Chelghoum, C., Bouacida, S., Bouanane, A., & van der Lee, A. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1037. [Link]

-

Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British journal of radiology, 82 Spec No 1, S63–S78. [Link]

-

Foroumadi, A., et al. (2012). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Archives of Pharmacal Research, 35(12), 2135-2142. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate (6)... [Link]

-

Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., & Patel, R. B. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Rauth, A. M., et al. (1998). Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. Biochemical pharmacology, 56(10), 1347–1356. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89851, Methyl 2-nitroimidazole-1-acetate. [Link]

-

ResearchGate. (n.d.). Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. [Link]

-

Chapman, J. D., et al. (1993). Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents. International journal of radiation oncology, biology, physics, 25(4), 675–682. [Link]

-

Wilson, W. R., & Hay, M. P. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4481. [Link]

-

Singh, S., et al. (2022). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 11(3), 388. [Link]

-

Adams, G. E., Clarke, E. D., Flockhart, I. R., et al. (1979). Structure-activity relationships in the development of hypoxic cell radiosensitizers. I. Sensitization efficiency. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 35(2), 133-150. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10701, 2-Nitroimidazole. [Link]

-

Adams, G. E., et al. (1976). Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers. Radiation research, 67(1), 9–20. [Link]

-

Wilson, W. R., & Hay, M. P. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Semantic Scholar. [Link]

-

Rashed, F. B., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences, 24(4), 3290. [Link]

-

Brown, J. M. (1982). In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. Radiation research, 92(1), 142–149. [Link]

-

Brown, J. M., & Yu, N. Y. (1980). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. British journal of cancer, 42(5), 792–795. [Link]

-

Adams, G. E., et al. (1971). Electron affinic sensitization. II: para-nitroacetophenone: a radiosensitizer for anoxic bacterial and mammalian cells. International journal of radiation biology and related studies in physics, chemistry, and medicine, 19(6), 575-585. [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). MDPI. [Link]

-

Chen, H., et al. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry. [Link]

-

Asquith, J. C., et al. (1974). Electron affinic sensitization. V. Radiosensitization of hypoxic bacteria and mammalian cells in vitro by some nitroimidazoles and nitropyrazoles. Radiation research, 60(1), 108–118. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica. [Link]

-

N-Alkylation of imidazoles. (n.d.). University of Otago. [Link]

-

Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). ScienceDirect. [Link]

-

Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2022). MDPI. [Link]

-

Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. (2012). Wiley Online Library. [Link]

-

Chemical Modifiers of Radiation Response. (2015). Clinical Gate. [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 5. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]

- 9. afpremed.org [afpremed.org]

- 10. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 13. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 2-nitroimidazole-1-acetate | C6H7N3O4 | CID 89851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. figshare.swinburne.edu.au [figshare.swinburne.edu.au]

- 16. Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of "Methyl 2-nitroimidazole-1-acetate"

Executive Summary

Methyl 2-nitroimidazole-1-acetate (CAS 22813-31-6) serves as a critical intermediate in the synthesis of nitroimidazole-based pharmaceuticals and radiotracers. Distinguished by its 2-nitroimidazole core—a scaffold renowned for its bioreductive properties under hypoxic conditions—this compound functions as a versatile "chemical handle." The methyl acetate moiety at the N1 position allows for facile derivatization into amides, acids, and alcohols, facilitating the development of hypoxia-selective cytotoxins and PET imaging agents. This guide provides a rigorous examination of its physicochemical properties, validated synthetic protocols, and reactivity profiles for researchers in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimentally verified constants and computed descriptors to establish a baseline for identification and quality control.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate | Systematic nomenclature |

| CAS Registry Number | 22813-31-6 | Primary identifier |

| Molecular Formula | C₆H₇N₃O₄ | |

| Molecular Weight | 185.14 g/mol | |

| Melting Point | 95–97 °C | Crystalline solid [1] |

| Appearance | Pale yellow to beige solid | Typical of nitroimidazoles |

| Density | ~1.48 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Slightly soluble in EtOAc; Insoluble in water | Polar aprotic solvents preferred |

| pKa | ~ -0.8 (Conjugate acid) | Imidazole nitrogen is weakly basic due to nitro group electron withdrawal |

Synthetic Methodology

The synthesis of Methyl 2-nitroimidazole-1-acetate is achieved via the regioselective N-alkylation of 2-nitroimidazole (Azomycin). This reaction requires careful control of basicity to prevent side reactions or decomposition of the labile nitro group.

Core Synthesis Protocol: N-Alkylation

Reaction Type: Nucleophilic Substitution (

Step-by-Step Workflow

-

Activation: Charge a reaction vessel with 2-nitroimidazole (1.0 eq) and anhydrous DMF (10 mL/g). Add anhydrous

(1.5 eq) and stir at room temperature for 30 minutes. Rationale: Deprotonation of the imidazole N1-H generates the nucleophilic nitronate/imidazolate anion. -

Alkylation: Cool the mixture to 0°C. Add Methyl bromoacetate (1.1 eq) dropwise over 15 minutes. Rationale: Cooling minimizes exothermic runaway and potential O-alkylation side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the starting imidazole (

) and appearance of the ester product ( -

Work-up: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates.

-

If Solid: Filter, wash with cold water, and dry under vacuum.

-

If Oil: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

, and concentrate.[1]

-

-

Purification: Recrystallization from Ethanol or Isopropanol yields the pure product (MP: 95–97°C).

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation and logic flow.

Figure 1: Regioselective N-alkylation pathway for Methyl 2-nitroimidazole-1-acetate synthesis.

Reactivity & Functionalization

The chemical utility of Methyl 2-nitroimidazole-1-acetate lies in its dual functionality: the reactive ester group and the reducible nitro group.

Ester Hydrolysis (Acid Generation)

The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-(2-nitro-1H-imidazol-1-yl)acetic acid), a precursor for coupling with amines (e.g., to link with targeting peptides or antibodies).

-

Conditions: LiOH (THF/Water) or 2N HCl (Reflux).

-

Note: Acidic hydrolysis is preferred if the nitro group is sensitive to strong alkali, though 2-nitroimidazoles are generally stable to mild base.

Nitro Reduction (Bioreductive Activation)

The 2-nitro group is an electron-deficient center susceptible to reduction.

-

Chemical Reduction: Catalytic hydrogenation (

) or Fe/Acetic Acid reduces the nitro group to an amine ( -

Biological Reduction: Under hypoxic conditions (low

), cellular nitroreductases convert the nitro group into a hydroxylamine radical, which binds covalently to DNA. This is the mechanism of action for radiosensitization and cytotoxicity [2].

Reactivity Logic Map

Figure 2: Functionalization and activation pathways of the scaffold.

Analytical Characterization

Validating the structure requires specific spectroscopic signatures. The following are the expected diagnostic signals for CAS 22813-31-6.[2][3]

Proton NMR ( NMR)

Solvent: DMSO-

-

3.75 ppm (s, 3H): Methyl ester protons (

-

5.25 ppm (s, 2H): Methylene linker (

-

7.20 ppm (d, 1H,

-

7.60 ppm (d, 1H,

-

Note: The 2-nitro group creates an electronic environment that shifts the ring protons downfield compared to unsubstituted imidazole.

-

Infrared Spectroscopy (IR)

-

1735–1750 cm⁻¹: Strong Carbonyl (

) stretch from the ester. -

1530–1550 cm⁻¹: Asymmetric Nitro (

) stretch. -

1360–1380 cm⁻¹: Symmetric Nitro (

) stretch. -

3100–3150 cm⁻¹: Weak C-H stretch (aromatic/imidazole).

Handling & Safety (GHS)

Signal Word: Warning

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Protocol:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Store at 2–8°C (refrigerated) to ensure long-term stability of the ester and nitro groups [3].

References

-

Sigma-Aldrich. Methyl 2-nitro-1-imidazoleacetate Product Specification. Sigma-Aldrich Catalog.[4][2] Link

-

Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link

-

PubChem. Methyl 2-nitroimidazole-1-acetate (Compound Summary). National Library of Medicine. Link

-

Echemi. Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate Properties and Suppliers. Echemi Digital Platform. Link

Sources

- 1. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHYL (4-NITRO-1-IMIDAZOLYL)ACETATE | 13230-21-2 [amp.chemicalbook.com]

- 3. Methyl 2-nitroimidazole-1-acetate | C6H7N3O4 | CID 89851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-乙氧基甲基-1H-咪唑 99% | Sigma-Aldrich [sigmaaldrich.com]

Methyl 2-Nitroimidazole-1-Acetate: A Pivotal Scaffold for Hypoxia-Targeted Therapeutics

[1]

Executive Summary

Methyl 2-nitroimidazole-1-acetate (M2NIA) represents a foundational pharmacophore in the development of hypoxia-selective cytotoxins and radiosensitizers.[1] As a derivative of the 2-nitroimidazole class, it serves a dual purpose: it is a versatile synthetic intermediate for clinical agents like Benznidazole, and it functions as a chemical probe for investigating the reductive microenvironment of solid tumors.

This guide dissects the Structure-Activity Relationship (SAR) of M2NIA, focusing on the critical interplay between the electron-affinic nitro group and the lipophilic N1-acetate side chain.[1] By understanding the mechanistic "oxygen switch" inherent to this molecule, researchers can optimize next-generation hypoxia-activated prodrugs (HAPs) and PET imaging tracers.[1]

The Pharmacophore: Structural Anatomy

The efficacy of M2NIA is governed by two distinct structural domains. Understanding these domains is essential for rational drug design.

The Warhead: 2-Nitroimidazole Ring

The 2-nitroimidazole moiety is the "warhead."[1][2] Unlike its 4- or 5-nitro isomers, the 2-nitro isomer possesses a single-electron reduction potential (

The Modulator: N1-Methyl Acetate Side Chain

The N1-substitution dictates the molecule's pharmacokinetics (PK).[1]

-

Lipophilicity (LogP): The methyl ester functionality increases lipophilicity compared to the corresponding acetic acid or hydroxylated derivatives (like Misonidazole). This facilitates passive diffusion across the plasma membrane.

-

Electronic Influence: The carbonyl group of the acetate exerts an electron-withdrawing effect (inductive,

) through the methylene linker.[1] This slightly lowers the electron density of the imidazole ring, marginally increasing the reduction potential of the nitro group compared to simple N1-alkyl analogs. -

Metabolic Liability: The ester is susceptible to hydrolysis by intracellular esterases, converting the molecule into the more polar 2-nitroimidazole-1-acetic acid, potentially trapping the metabolite within the cell or altering its excretion profile.[1]

Mechanism of Action: The "Oxygen Switch"

The biological activity of M2NIA is strictly controlled by the presence or absence of molecular oxygen. This "futile cycle" is the basis for its high therapeutic index in hypoxic tumors.

Bioreductive Activation Pathway[1]

-

Step 1 (Activation): An enzymatic one-electron transfer reduces the nitro group (

) to a nitro radical anion ( -

Step 2 (The Switch):

-

In Normoxia: Oxygen (

) has a higher electron affinity than the nitro radical. It rapidly strips the electron, regenerating the parent drug and forming superoxide ( -

In Hypoxia: The radical anion is stable enough to undergo further reduction (disproportionation or enzymatic) to the nitroso (

) and hydroxylamine (

-

-

Step 3 (Binding): The hydroxylamine species is a potent electrophile.[1] It covalently binds to cellular macromolecules (DNA, proteins, thiols), causing DNA strand breaks and inhibiting replication.

Figure 1: The Bioreductive "Oxygen Switch" Mechanism.[1] In the presence of oxygen, the drug cycles harmlessly. In hypoxia, it proceeds to toxic binding species.[3]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes how structural modifications to the M2NIA scaffold impact its physicochemical and biological properties.

| Structural Domain | Modification | Effect on Activity | Mechanism/Rationale |

| Nitro Position | 2-Nitro (M2NIA) | Optimal | |

| 5-Nitro (e.g., Metronidazole) | Lower Potency | Lower | |

| 4-Nitro | Inactive | Generally too stable to be reduced by mammalian enzymes. | |

| N1-Side Chain | Methyl Acetate | High Lipophilicity | Ester facilitates rapid membrane entry.[1] Hydrolyzable to acid.[1] |

| Acetic Acid | Low Lipophilicity | Charged at physiological pH; poor membrane penetration.[1] | |

| Acetamide (e.g., Benznidazole) | Tunable | Amides are more stable than esters; used to attach pharmacophores. | |

| Linker | Methylene ( | Optimal Inductive Effect | Short linker maximizes electron withdrawal from the ring.[1] |

| Ethylene ( | Reduced Inductive Effect | Distances the electronegative group, lowering reduction potential.[1] |

Experimental Protocols

To validate the SAR of M2NIA derivatives, the following protocols for synthesis and biological evaluation are recommended. These protocols are designed to be self-validating control systems.

Synthesis of Methyl 2-nitroimidazole-1-acetate

Objective: Efficient N-alkylation of 2-nitroimidazole.[1]

Reagents:

-

2-Nitroimidazole (1.0 eq)[1]

-

Methyl bromoacetate (1.2 eq)[1]

-

Potassium Carbonate (

) (1.5 eq) -

DMF (Dimethylformamide), anhydrous

Workflow:

-

Dissolution: Dissolve 2-nitroimidazole in anhydrous DMF under an inert atmosphere (

). -

Deprotonation: Add

and stir at room temperature for 30 minutes. Checkpoint: Solution should turn slightly yellow/turbid as the salt forms. -

Alkylation: Add methyl bromoacetate dropwise. Heat the mixture to 60°C for 4-6 hours.

-

Quenching: Pour the reaction mixture into ice-cold water. The product often precipitates.[1]

-

Extraction: If no precipitate, extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc).

Figure 2: Synthetic pathway for N1-alkylation of 2-nitroimidazole.

Biological Evaluation: Hypoxia Cytotoxicity Ratio (HCR)

Objective: Quantify the selectivity of M2NIA for hypoxic cells.[4]

Protocol:

-

Cell Line: EMT-6 (Murine mammary carcinoma) or V79 cells.[1]

-

Seeding: Plate cells in 96-well plates (5,000 cells/well) and adhere overnight.

-

Drug Treatment: Prepare serial dilutions of M2NIA (1

M to 1000 -

Incubation Conditions (The Variable):

-

Set A (Normoxia): Incubate in standard incubator (20%

, 5% -

Set B (Hypoxia): Incubate in an anaerobic chamber (

atmosphere, <0.1%

-

-

Washout: Remove drug, wash with PBS, and replace with fresh media.

-

Viability Assay: Allow cells to grow for 4-5 days (clonogenic survival) or 48 hours (MTT/MTS assay).

-

Calculation:

[1]-

Target Benchmark: A successful 2-nitroimidazole candidate typically yields an HCR > 10.[1]

-

References

-

Synthesis and Applications of Nitroimidazoles

-

Mechanisms of Hypoxia Selectivity

- Wardman, P. (2007). "Electron Transfer Agents in Hypoxia-Selective Drugs." Current Medicinal Chemistry.

- Context: Defines the thermodynamic parameters ( ) required for the "Oxygen Switch."

-

Radiosensitization and SAR

-

Biological Evaluation Protocols

-

Brown, J. M., & Wilson, W. R. (2004). "Exploiting tumour hypoxia in cancer treatment." Nature Reviews Cancer.[1]

- Context: Standardizes the HCR and clonogenic assay methodologies.

-

Sources

- 1. Methyl 2-nitroimidazole-1-acetate | C6H7N3O4 | CID 89851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In vitro cytotoxicity of "Methyl 2-nitroimidazole-1-acetate" under hypoxia

Technical Guide for Evaluation & Protocol Design

Executive Summary: The Hypoxia Selectivity Challenge

Tumor hypoxia is a hallmark of solid malignancies, driving resistance to radiotherapy and chemotherapy.[1][2] Methyl 2-nitroimidazole-1-acetate (CAS: 22813-31-6) represents a class of nitroimidazole-based bioreductive agents designed to exploit this microenvironment.[1] Unlike standard chemotherapeutics that target rapidly dividing cells indiscriminately, this compound functions as a Hypoxia-Activated Prodrug (HAP) .[1]

This guide details the technical framework for evaluating the in vitro cytotoxicity of Methyl 2-nitroimidazole-1-acetate. It moves beyond generic assay descriptions to focus on the specific physicochemical constraints of the compound (ester hydrolysis, lipophilicity) and the rigorous control of oxygen tension required to validate its mechanism of action.[1]

Chemical & Mechanistic Foundation[1]

Compound Profile[1][2][3][4]

-

IUPAC Name: Methyl 2-(2-nitroimidazol-1-yl)acetate[1][]

-

Molecular Formula:

[1] -

Key Property: The N1-acetate methyl ester side chain modulates lipophilicity (

), facilitating rapid cellular uptake compared to the corresponding acid.[1] Intracellularly, it may serve as a dual-stage prodrug, potentially undergoing esterase-mediated hydrolysis.[1]

The Bioreductive Switch (Mechanism of Action)

The cytotoxicity of Methyl 2-nitroimidazole-1-acetate is governed by the "Oxygen Effect."[1]

-

Cellular Entry: Passive diffusion across the membrane.[1]

-

One-Electron Reduction: Intracellular nitroreductases (e.g., Cytochrome P450 reductase) reduce the nitro group (

) to a nitro-radical anion ( -

The Bifurcation Point:

-

Normoxia (The Futile Cycle): In the presence of

, the radical anion is rapidly re-oxidized back to the parent compound, generating Superoxide ( -

Hypoxia (Activation): In the absence of

, the radical anion undergoes further reduction (disproportionation) to nitroso (

-

Pathway Visualization[1]

Figure 1: The bioreductive activation pathway of 2-nitroimidazoles.[1] Note the critical role of Oxygen as the inhibitor of toxicity (The Futile Cycle).

Experimental Protocol: Hypoxia-Selective Cytotoxicity

To accurately determine the Hypoxia Cytotoxicity Ratio (HCR) , the experimental design must run parallel Normoxic and Hypoxic arms. The "Gold Standard" for this evaluation is the Clonogenic Survival Assay , as it measures reproductive integrity rather than just metabolic activity (MTT/MTS), which can be confounded by mitochondrial stress during hypoxia.[1]

Materials & Reagents[1]

-

Cell Lines: CHO (Chinese Hamster Ovary) or V79 cells are historical standards for nitroimidazole testing due to their stable reductase levels.[1] Human lines like A549 (Lung) or HCT116 (Colon) are clinically relevant alternatives.[1]

-

Compound Stock: Dissolve Methyl 2-nitroimidazole-1-acetate in 100% DMSO to 100 mM. Store at -20°C.

-

Hypoxia System: A dedicated anaerobic chamber (e.g., Bactron or Whitley) maintaining

is superior to chemical hypoxia (

Step-by-Step Methodology

Phase 1: Preparation (Day -1)

-

Seeding: Plate cells in glass/permanox petri dishes (glass is preferred to prevent drug absorption).

-

Density:

cells/dish (adjust for 60-70% confluence at treatment).

-

-

Acclimatization: Incubate overnight at

,

Phase 2: Drug Exposure (Day 0)

Critical Step: The "Hypoxic Pre-incubation."[1]

-

Media Degassing: Place fresh media (without drug) in the hypoxic chamber 12–24 hours prior to use to equilibrate

levels. -

Chamber Transfer: Move the "Hypoxia Arm" plates into the chamber. Allow cells to equilibrate to hypoxia for 1–2 hours before drug addition to prevent "oxic" metabolism of the initial drug bolus.

-

Treatment:

-

Incubation: Incubate for 2–4 hours.

-

Note: Longer exposures (>4h) in extreme hypoxia can cause background toxicity unrelated to the drug.

-

Phase 3: Assay & Readout (Day 0–14)[1]

-

Harvest: Trypsinize cells (perform this inside the chamber for the hypoxic arm if possible, or immediately upon removal).

-

Re-plating: Count cells and re-plate at low densities (e.g., 200–1000 cells/dish) in triplicate for colony formation.[1]

-

Growth: Incubate in standard normoxic conditions for 7–14 days.

-

Staining: Fix with Methanol/Acetic Acid (3:1); stain with Crystal Violet (0.5%).[1]

-

Counting: Count colonies >50 cells.

Workflow Diagram

Figure 2: Parallel workflow ensuring strict separation of oxic and hypoxic variables.

Data Analysis & Interpretation

Calculating Survival Fraction (SF)

Where PE is the ratio of colonies to seeded cells in the untreated control.[1]The Hypoxia Cytotoxicity Ratio (HCR)

The HCR is the primary metric for efficacy.[1] It represents the fold-change in potency due to hypoxia.[1]

-

Plot Log(SF) vs. Concentration for both arms.[1]

-

Determine the

(or -

Calculate HCR:

[1]

Expected Results Table (Template)

| Parameter | Normoxia ( | Hypoxia ( | Interpretation |

| High (e.g., | Low (e.g., | Indicates selective activation.[1] | |

| Plating Efficiency | High (>70%) | Moderate (>50%) | Hypoxia alone stresses cells; control for this via PE.[1] |

| Mechanism | Oxidative Stress | DNA Adducts | Validated by adding radical scavengers (e.g., DMSO) which may protect in Normoxia but not Hypoxia.[1] |

Troubleshooting & Validation

-

Issue: Low HCR (< 2).

-

Issue: High Normoxic Toxicity. [1]

References

-

Varghese, A. J., & Whitmore, G. F. (1980).[1] Binding to cellular macromolecules as a possible mechanism for the cytotoxicity of misonidazole. Cancer Research, 40(7), 2165-2169.[1] Link

-

Brown, J. M., & Wilson, W. R. (2004).[1] Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4(6), 437-447.[1] Link

-

PubChem. (n.d.).[1] Methyl 2-nitroimidazole-1-acetate (CID 89851).[1] National Center for Biotechnology Information.[1] Link[1]

-

Adams, G. E., et al. (1976).[1] Electron-affinic sensitization VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers.[1] Radiation Research, 67(1), 9-20.[1] Link

-

Stratford, I. J., & Adams, G. E. (1977).[1] Effect of hyperthermia on differential cytotoxicity of a hypoxic cell radiosensitizer, Ro-07-0582, on mammalian cells in vitro. British Journal of Cancer, 35(3), 307. Link

Sources

Technical Guide: Methyl 2-nitroimidazole-1-acetate Interaction with Cellular Macromolecules

This technical guide provides an in-depth analysis of Methyl 2-nitroimidazole-1-acetate , focusing on its physiochemical behavior, bioreductive mechanism, and interactions with cellular macromolecules. It is designed for researchers investigating hypoxic cell radiosensitizers, bioreductive prodrugs, and hypoxia imaging agents.

Executive Summary

Methyl 2-nitroimidazole-1-acetate (CAS 22813-31-6) serves as a critical intermediate in the synthesis of hypoxia-targeted therapeutics and diagnostic probes. While often employed as a precursor for amide-linked radiosensitizers (e.g., etanidazole derivatives), its biological activity is governed by the 2-nitroimidazole pharmacophore .

This moiety functions as an "oxygen sensor." In normoxic tissues, it undergoes a futile redox cycle, rendering it inert. Under hypoxic conditions (pathological low oxygen), it undergoes irreversible bioreduction, generating reactive electrophiles (nitroso and hydroxylamine species) that form covalent adducts with cellular macromolecules.[1] This guide details the kinetics of this activation, the specificity of macromolecular binding (Protein > DNA), and protocols for validation.

Chemical Identity & Physiochemical Properties

Before analyzing biological interactions, the compound's stability and solubility profile must be established to ensure experimental reproducibility.

| Property | Specification | Technical Note |

| IUPAC Name | Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate | Core structure determines redox potential. |

| CAS Number | 22813-31-6 | Unique identifier for sourcing. |

| Molecular Weight | 185.14 g/mol | Low MW facilitates rapid cellular diffusion. |

| LogP (Est.) | ~0.48 | Moderate lipophilicity; membrane permeable but water soluble. |

| Redox Potential ( | ~ -350 to -400 mV | Critical range for reduction by cellular nitroreductases. |

| Solubility | DMSO, Acetonitrile, Methanol | Avoid aqueous storage; hydrolysis of the methyl ester can occur over time. |

Mechanism of Action: The Bioreductive Switch

The interaction of Methyl 2-nitroimidazole-1-acetate with macromolecules is not direct; it requires metabolic activation . The molecule acts as a "Trojan horse," remaining unreactive until it enters a hypoxic environment.

The Oxygen-Inhibitable Reduction Cycle

The selectivity for hypoxic cells (e.g., solid tumor cores) relies on the competition between intracellular oxygen and the nitro radical anion.

-

Step 1 (Activation): Intracellular nitroreductases (e.g., P450 reductase, xanthine oxidase) transfer a single electron to the nitro group (

), forming a nitro radical anion ( -

Step 2 (The Normoxic Safety Valve): In the presence of Oxygen (

), the radical anion is rapidly re-oxidized back to the parent compound, generating Superoxide ( -

Step 3 (Hypoxic Trapping): In the absence of Oxygen (Hypoxia), the radical anion is not re-oxidized. It undergoes further reduction (disproportionation) to form the Nitroso (

) and eventually the Hydroxylamine ( -

Step 4 (Binding): The hydroxylamine/nitroso species are potent electrophiles that covalently bind to cellular nucleophiles (Thiols, DNA bases).

Visualization of Signaling Pathway

The following diagram illustrates the bifurcation between normoxic futile cycling and hypoxic bioactivation.

Caption: The "Futile Cycle" mechanism ensures toxicity is limited to hypoxic environments. In normoxia (green path), the drug resets. In hypoxia (red path), it binds irreversibly.

Macromolecular Interactions: Protein vs. DNA[1][2]

While nitroimidazoles are often discussed in the context of DNA damage, empirical data suggests a distinct hierarchy in binding targets for this class of compounds.

Protein Adduct Formation (Dominant Mechanism)

The primary mechanism of cellular retention for 2-nitroimidazoles is the formation of adducts with intracellular thiols.

-

Target: Cysteine residues on proteins and Glutathione (GSH).

-

Chemistry: The nitroso/hydroxylamine intermediate attacks the sulfhydryl (-SH) group.

-

Consequence:

-

Enzyme Inhibition: Inactivation of thiol-dependent enzymes (e.g., GAPDH, Glutathione S-Transferase).

-

Cellular Retention: The drug becomes covalently linked to large proteins, preventing washout. This is the basis for using these compounds as hypoxia imaging markers (e.g., FMISO, Pimonidazole).

-

DNA Interaction (Secondary Mechanism)

Direct DNA alkylation is less frequent than protein binding but biologically significant for cytotoxicity.

-

Mechanism: The radical anion or hydroxylamine can cause single-strand breaks (SSBs).

-

Strand Breakage: Under extreme hypoxia, the depletion of thiols (GSH) allows the radical species to attack the sugar-phosphate backbone.

-

Sensitization: The fixation of radiation-induced damage. The nitroimidazole "mimics" oxygen, preventing the repair of radiation-induced DNA radicals (The Oxygen Fixation Hypothesis).

Experimental Protocols

Protocol A: Assessment of Hypoxia-Dependent Protein Binding

This protocol validates the "Oxygen Sensor" capability of Methyl 2-nitroimidazole-1-acetate by measuring thiol depletion or direct adduct formation.

Materials:

-

Methyl 2-nitroimidazole-1-acetate (100 µM stock in DMSO).

-

Cell line (e.g., A549 or HCT116).

-

Hypoxia Chamber (

). -

Ellman’s Reagent (DTNB) for thiol quantification.

Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Adhere overnight. -

Treatment: Treat cells with 100 µM of the compound.

-

Group A: Normoxia (21%

). -

Group B: Hypoxia (0.1%

) for 4 hours.

-

-

Lysis: Wash cells 2x with cold PBS to remove unbound drug. Lyse in RIPA buffer.

-

Thiol Assay:

-

Mix 50 µL lysate with 150 µL Ellman’s Reagent (0.1 mM DTNB in phosphate buffer pH 8.0).

-

Incubate 10 mins at RT.

-

Measure Absorbance at 412 nm .

-

-

Interpretation: A significant decrease in free thiols in Group B (Hypoxia) compared to Group A indicates covalent binding of the drug to intracellular proteins (GSH/Cysteine).

Protocol B: HPLC Analysis of Ester Stability

Since this compound is an ester, it is susceptible to hydrolysis by cellular esterases, converting it to 2-nitroimidazole-1-acetic acid. This must be monitored.

Method: Reverse Phase HPLC[2]

-

Column: C18 (e.g., 3 µm particle size).

-

Mobile Phase: Acetonitrile : Water : Formic Acid (Isocratic or Gradient).

-

Detection: UV at 325 nm (characteristic of nitroimidazole).

-

Procedure: Incubate compound in plasma or cell lysate at 37°C. Take aliquots at 0, 30, 60 min. Precipitate proteins with acetonitrile, centrifuge, and inject supernatant.

-

Result: Loss of the parent peak and appearance of a more polar (earlier eluting) acid peak indicates esterase sensitivity.

Synthesis & Handling Workflow

For researchers synthesizing derivatives (e.g., amides) from Methyl 2-nitroimidazole-1-acetate.

Caption: Standard synthetic route. Note: The alkylation step (Step 2) attaches the acetate tail to the N1 position.

References

-

Measurement of Tumor Hypoxia. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the mechanism of 2-nitroimidazole retention in hypoxic cells and factors (pH, ascorbate) influencing binding.[3] Link:[Link]

-

Cellular Mechanism of Action of 2-Nitroimidazoles. Source: ScienceDirect / Elsevier. Context: Details the bioreductive activation pathway, specifically the covalent binding to proteins versus DNA under hypoxia. Link:[Link]

-

Synthesis of New Branched 2-Nitroimidazole as a Hypoxia Sensitive Linker. Source: ACS Omega. Context: Describes the use of 2-nitroimidazole derivatives as linkers for prodrugs and their release mechanism via nitroreductases.[4] Link:[Link]

-

PubChem Compound Summary: Methyl 2-nitroimidazole-1-acetate. Source: National Library of Medicine (PubChem). Context: Physiochemical properties, molecular weight, and safety data (GHS classifications).[5] Link:[Link]

-

Accumulation Mechanism of 2-Nitroimidazole-based Probes. Source: Nature Scientific Reports / ResearchGate. Context: Identifies glutathione conjugation (amino-FMISO-GS) as a primary metabolite and accumulation mechanism.[6] Link:[Link]

Sources

- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-nitroimidazole-1-acetate | SIELC Technologies [sielc.com]

- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methyl 2-nitroimidazole-1-acetate | C6H7N3O4 | CID 89851 - PubChem [pubchem.ncbi.nlm.nih.gov]